4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline
Description
4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy (-OCH₃) group at the 5-position and an aniline (-C₆H₄NH₂) moiety at the 2-position. The benzothiazole scaffold is known for its electron-deficient aromatic system, which enhances π-conjugation and facilitates applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
4-(5-methoxy-1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-6-7-13-12(8-11)16-14(18-13)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSIJLFKUGUAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 5-methoxybenzaldehyde under acidic conditions to form the benzothiazole ring . Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzothiazole derivatives .
Scientific Research Applications
4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives, which are studied for their unique chemical properties and reactivity.
Medicine: Research has focused on its anticancer properties, with studies indicating that it can inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways and inhibiting cell proliferation . The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline with analogous benzothiazole derivatives, focusing on structural variations, physicochemical properties, and applications.
Structural and Substituent Variations
Biological Activity
4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a benzothiazole ring substituted with a methoxy group and an aniline moiety, contributing to its unique biological profile. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. It has been particularly effective against Mycobacterium tuberculosis , where it acts by inhibiting the growth and proliferation of the bacteria through molecular docking with the DprE1 target.
Table 1: Antimicrobial Efficacy Against Different Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL |
| Escherichia coli | 2.0 µg/mL |
| Candida albicans | 1.5 µg/mL |
Anticancer Properties
The compound has also been studied for its anticancer effects. It inhibits the growth of various cancer cell lines, including T-cell and B-cell lymphomas, by targeting the α4β1 integrin receptor, which is crucial for tumor growth and metastasis .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 3.995 |
| Molt-4 (T-cell lymphoma) | 5.0 |
| Raji (B-cell lymphoma) | 4.5 |
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Inhibition of DprE1 : This enzyme is critical for the cell wall synthesis in Mycobacterium tuberculosis.
- Targeting Integrins : The compound disrupts integrin-mediated signaling pathways essential for cancer cell survival and proliferation.
- Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins, enhancing its potential as a therapeutic agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its effectiveness as a drug candidate.
Case Studies
A recent study highlighted the compound's efficacy in vivo using mouse models implanted with human cancer cells. Tumor uptake was observed as early as 5 minutes post-injection, indicating rapid distribution to target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
